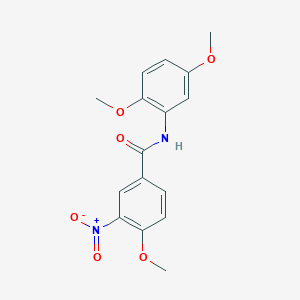

![molecular formula C14H16BrNO3 B5514011 4-[3-(3-溴-4-甲氧基苯基)丙烯酰基]吗啉](/img/structure/B5514011.png)

4-[3-(3-溴-4-甲氧基苯基)丙烯酰基]吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 4-[3-(3-bromo-4-methoxyphenyl)acryloyl]morpholine involves various chemical reactions, including cyclization, reduction, and palladium-catalyzed coupling reactions. For example, the synthesis of 2-(4-methoxyphenyl)-3-methyl morpholine hydrochloride is achieved through cyclization reaction, reduction, and acidification from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine, highlighting the process's efficiency and high yield (Tan Bin, 2011).

Molecular Structure Analysis

Molecular structure analysis of related compounds involves spectroscopic and quantum chemical studies, providing insights into their geometrical parameters, vibrational characteristics, and conformations. The spectroscopic investigations of 4-acryloyl morpholine, for example, involve Fourier transform infrared (FTIR) and Raman spectra, complemented by ab initio and density functional theory (DFT) methods to determine the compound's structural and thermodynamic properties (V. Arjunan et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving 4-[3-(3-bromo-4-methoxyphenyl)acryloyl]morpholine and its derivatives are diverse, including palladium-catalyzed Heck reactions, which are essential for synthesizing UV-B sunscreen agents and other organic compounds. The Heck reaction of aryl bromides with electron-poor olefins in the presence of a morpholine-based ionic liquid exemplifies an environmentally friendly process for creating valuable chemical products (Yogesh O. Sharma & M. Degani, 2010).

科学研究应用

绿色化学

一项研究重点介绍了在芳基溴化物的赫克反应中使用吗啉基离子液体,强调了合成重要化合物(如紫外线 B 防晒剂 2-乙基己基-4-甲氧基肉桂酸酯)的一种环保工艺 (Sharma & Degani, 2010)。

光聚合

对含有吗啉部分的共聚体系的研究探讨了它们作为紫外光固化颜料涂料的光引发剂的应用。这些研究表明吗啉衍生物在开发具有特定光诱导固化性能的高级材料方面具有潜力 (Angiolini 等人,1997)。

有机合成

一些研究集中于吗啉衍生物的合成和性质。例如,盐酸 3-甲基-2-(4-甲氧基苯基)吗啉的合成突出了该化合物在有机合成中的潜力,提供了一种操作简便、反应时间短、产率高的方法 (Bin,2011)。另一项涉及通过亲电诱导环闭合将叠氮环转化为吗啉衍生物的研究说明了基于吗啉的化合物在合成复杂有机结构方面的多功能性 (D’hooghe 等人,2006)。

环境应用

研究使用木质纤维素基质作为一种低成本生物吸附剂从废水中去除农药,其中包括对二甲吗啉和其他农药的研究。该应用强调了吗啉衍生物在环境修复和污染水资源处理中的相关性 (Boudesocque 等人,2008)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(E)-3-(3-bromo-4-methoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO3/c1-18-13-4-2-11(10-12(13)15)3-5-14(17)16-6-8-19-9-7-16/h2-5,10H,6-9H2,1H3/b5-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOKRPNYRVLUPY-HWKANZROSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)N2CCOCC2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCOCC2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2e)-3-(3-Bromo-4-methoxyphenyl)-1-(morpholin-4-yl)prop-2-en-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5513929.png)

![2-chloro-4,5-difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5513937.png)

![1-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5513944.png)

![3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone](/img/structure/B5513953.png)

![1-cyclopentyl-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5513961.png)

![3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5513964.png)

![3-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5513989.png)

![4-[(2-chlorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5513993.png)

![9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B5514017.png)

![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5514025.png)

![2,4-difluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5514030.png)

![3-(1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5514038.png)

![2-[1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)pyrrolidin-2-yl]-1-methyl-1H-benzimidazole](/img/structure/B5514039.png)